molecular formula C10H21NO2S B14369930 Ethyl 2-(2-aminoethylsulfanyl)-2-ethylbutanoate

Ethyl 2-(2-aminoethylsulfanyl)-2-ethylbutanoate

Cat. No.: B14369930
M. Wt: 219.35 g/mol
InChI Key: SXDYQXWCGBORJY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethylsulfanyl)-2-ethylbutanoate is an organic compound that features a unique combination of functional groups, including an ester, an amine, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminoethylsulfanyl)-2-ethylbutanoate typically involves the reaction of ethyl 2-bromo-2-ethylbutanoate with 2-aminoethanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromo group by the aminoethanethiol group. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethylsulfanyl)-2-ethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 2-(2-aminoethylsulfanyl)-2-ethylbutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoethylsulfanyl)-2-ethylbutanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-aminoethylsulfanyl)acetate: Similar structure but with a shorter carbon chain.

    Ethyl 2-(2-aminoethylsulfanyl)propanoate: Similar structure but with a different branching pattern.

Uniqueness

Ethyl 2-(2-aminoethylsulfanyl)-2-ethylbutanoate is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both an ester and a sulfanyl group in the same molecule allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

ethyl 2-(2-aminoethylsulfanyl)-2-ethylbutanoate

InChI

InChI=1S/C10H21NO2S/c1-4-10(5-2,14-8-7-11)9(12)13-6-3/h4-8,11H2,1-3H3

InChI Key

SXDYQXWCGBORJY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OCC)SCCN

Origin of Product

United States

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